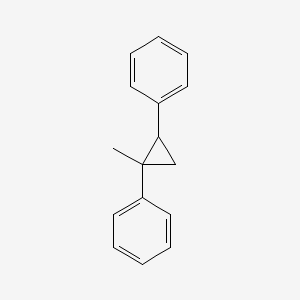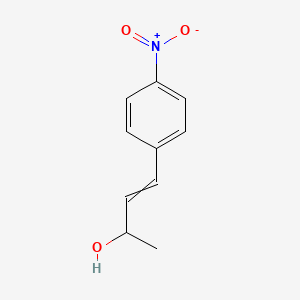![molecular formula C15H23NO2 B14174107 3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL CAS No. 922500-88-7](/img/structure/B14174107.png)
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL is an organic compound with the molecular formula C15H23NO2 It is characterized by the presence of an oxetane ring, a phenyl group, and a dimethylamino butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropropanol with a base to form the oxetane ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Dimethylamino Butyl Chain: The dimethylamino butyl chain can be attached through a nucleophilic substitution reaction, where a dimethylamino butyl halide reacts with the phenyl-substituted oxetane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxetane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxetane derivatives with hydrogenated functional groups.
Substitution: Substituted oxetane derivatives with various nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The oxetane ring may also play a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-yl acetate: Similar structure with an acetate group instead of a hydroxyl group.
3-{4-[4-(Dimethylamino)phenyl]methyl}-5-hydroxy-6-methyl-pyridinemethanol: Contains a pyridine ring and additional functional groups.
3-{4-[4-(Dimethylamino)phenyl]methylene}-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl benzenesulphonic acid: Features a pyrazole ring and sulfonic acid group.
Uniqueness
3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL is unique due to its combination of an oxetane ring, phenyl group, and dimethylamino butyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
922500-88-7 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
3-[4-[4-(dimethylamino)butyl]phenyl]oxetan-3-ol |
InChI |
InChI=1S/C15H23NO2/c1-16(2)10-4-3-5-13-6-8-14(9-7-13)15(17)11-18-12-15/h6-9,17H,3-5,10-12H2,1-2H3 |
InChI-Schlüssel |
OCRURVIWFMFOSR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCC1=CC=C(C=C1)C2(COC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


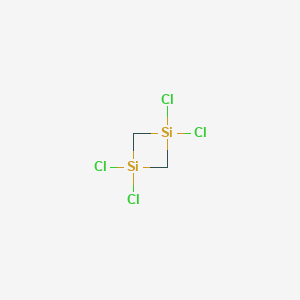
![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)
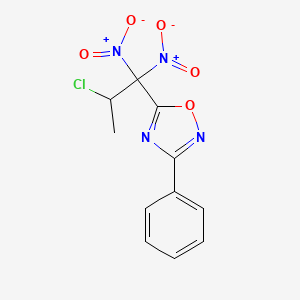
![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)
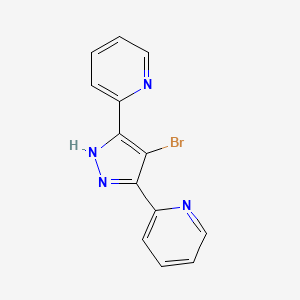
![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)

![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)
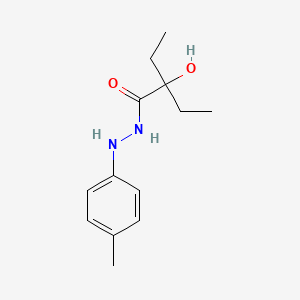
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
